REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:7][N:8]([CH3:12])[CH2:9][CH2:10]Cl>O>[C:1]([NH:5][CH2:10][CH2:9][N:8]([CH3:12])[CH3:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
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16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCl)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50 mL-volume flask equipped with a stirrer
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Type
|
CUSTOM
|
Details
|
And then, the mixture was reacted at 70° C. for 10 hours
|
Duration
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10 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was subjected to extraction with 25 ml of hexane twice
|
Type
|
CONCENTRATION
|
Details
|
the hexane layer was concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The resultant concentrate
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Type
|
DISTILLATION
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Details
|
was distilled under reduced pressure (60° C., 2.4 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |